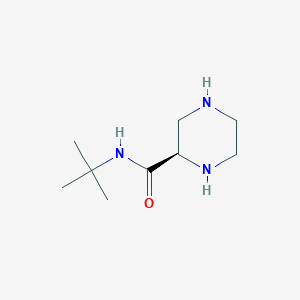

(2R)-N-tert-butylpiperazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDMLLCIUSINT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472804 | |

| Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166941-51-1 | |

| Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r N Tert Butylpiperazine 2 Carboxamide and Analogous Chiral Piperazine 2 Carboxamides

Enantioselective Synthesis Strategies for Chiral Piperazine (B1678402) Cores

The development of efficient and highly selective methods for constructing the chiral piperazine core is paramount. These strategies can be broadly categorized into asymmetric catalysis and chiral auxiliary-based approaches.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical means to generate chiral piperazine derivatives. Various transition-metal and organocatalytic systems have been developed to achieve high levels of enantioselectivity.

A powerful strategy for the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the creation of α-secondary and α-tertiary stereocenters with high enantioselectivity. nih.govnih.govcaltech.edu The resulting enantioenriched piperazin-2-ones can then be reduced to the corresponding chiral piperazines. nih.govnih.gov

The reaction typically employs a palladium precursor, such as Pd2(pmdba)3, in combination with a chiral phosphinooxazoline (PHOX) ligand. caltech.edu This catalytic system has proven effective for the asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, affording a range of highly enantioenriched products. nih.govnih.govcaltech.edu For instance, the use of electron-deficient PHOX ligands can deliver α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. caltech.edu Subsequent deprotection and reduction steps provide access to the desired chiral piperazines. nih.govnih.gov

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc, N'-Cbz-piperazin-2-one | (S)-t-Bu-PHOX | 85 | 95 | nih.gov |

Iridium-catalyzed asymmetric hydrogenation of activated pyrazines represents a direct and efficient route to chiral piperazines. acs.orgnih.govresearchgate.net This method involves the activation of the pyrazine (B50134) ring, typically by N-alkylation to form a pyrazinium salt, followed by hydrogenation in the presence of a chiral iridium catalyst. acs.orgnih.gov

The choice of chiral ligand is critical for achieving high enantioselectivity. Josiphos-type ligands, in particular, have been shown to be effective in the iridium-catalyzed asymmetric hydrogenation of 3-substituted pyrazinium salts, providing the corresponding chiral piperazines with good to excellent enantiomeric excesses (up to 96% ee). acs.orgnih.govresearchgate.net This approach is scalable and has been applied to the synthesis of various chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives. acs.orgnih.gov The resulting chiral piperazines can then be further functionalized to yield carboxamide derivatives.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1-Benzyl-3-methylpyrazinium bromide | (R,S)-Josiphos | 95 | 92 | researchgate.net |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including piperazines. nih.govnih.gov These methods avoid the use of transition metals and often proceed under mild reaction conditions. For the synthesis of C2-substituted piperazines, organocatalytic approaches such as Michael additions to nitroolefins have been explored. nih.gov

One notable example involves the use of ureidoaminal-derived Brønsted bases to catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, affording adducts that can be converted to chiral pyrrolodiketopiperazines. nih.gov While not a direct synthesis of simple C2-substituted piperazines, this methodology demonstrates the potential of organocatalysis to construct complex chiral piperazine-containing scaffolds. nih.gov Further development in this area could lead to more direct routes to compounds like (2R)-N-tert-butylpiperazine-2-carboxamide.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgnih.gov This methodology can be applied to the synthesis of chiral piperazine precursors. For example, an appropriately substituted ketone precursor containing a latent piperazine ring can be asymmetrically reduced to the corresponding chiral alcohol. Subsequent chemical transformations can then be used to form the piperazine ring and introduce the carboxamide functionality.

The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome. wikipedia.orgnih.gov The catalyst is typically generated in situ from a chiral amino alcohol and borane. wikipedia.orgnih.gov This method has been used in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals. wikipedia.org Its application in the synthesis of chiral piperazine-2-carboxamides would involve the design of a suitable ketone precursor that can be efficiently converted to the target molecule after the key asymmetric reduction step.

Chiral Auxiliary-Based Synthetic Pathways

Chiral auxiliary-based methods provide a reliable and often highly diastereoselective approach to the synthesis of chiral piperazines. wikipedia.org In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary can be used to control the stereochemistry at the C2 position. For example, a chiral amine can be condensed with a suitable precursor to form a chiral imine, which then undergoes a diastereoselective nucleophilic addition. nih.gov Alternatively, a chiral auxiliary can be incorporated into the piperazine ring itself to direct the diastereoselective functionalization at the C2 position. rsc.org

A common chiral auxiliary used in asymmetric synthesis is tert-butanesulfinamide. nih.govrsc.org Condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone generates a chiral sulfinylimine, which can then undergo diastereoselective addition of an organometallic reagent. nih.gov Subsequent removal of the sulfinyl group provides the chiral amine. This approach has been successfully applied to the synthesis of α-branched 2-piperazinylbenzylamines. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where the key stereocenter is established via a diastereoselective addition to a chiral sulfinylimine precursor.

Kinetic Resolution Techniques for Enantiopure Piperazine Precursors

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymes are highly efficient and selective catalysts for kinetic resolutions. nih.gov Various enzymes, including lipases and proteases, have been successfully employed for the resolution of racemic piperazine precursors. For instance, the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate can be achieved using the enzyme Alcalase to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net Lipase A from Candida antarctica (CAL-A) has also been shown to catalyze highly enantioselective N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net

Aminopeptidases, such as leucine (B10760876) aminopeptidase, can be used for the resolution of N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the unreacted (R)-amide with good optical purity. researchgate.net Whole bacterial cells containing stereospecific amidases have also been utilized for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to afford both (S)- and (R)-piperazine-2-carboxylic acid with high enantiomeric excess. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Piperazine Precursors

| Substrate | Enzyme/Biocatalyst | Resolution Strategy | Product(s) | Enantiomeric Excess (ee) | Reference |

| methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | Hydrolysis | (S)-piperazine-2-carboxylic acid | - | researchgate.net |

| N-Boc-piperazine-2-carboxylic acid methyl esters | Lipase A from Candida antarctica | N-acylation | (S)-acylated product and (R)-ester | >99% | researchgate.net |

| N-t-Boc-piperazine carboxamide | Leucine aminopeptidase | Hydrolysis | (S)-acid and (R)-amide | Good | researchgate.net |

| Racemic piperazine-2-carboxamide | Klebsiella terrigena DSM 9174 | Hydrolysis | (S)-piperazine-2-carboxylic acid | 99.4% | researchgate.net |

| Racemic piperazine-2-carboxamide | Burkholderia sp. DSM 9925 | Hydrolysis | (R)-piperazine-2-carboxylic acid | 99.0% | researchgate.net |

Strategic Routes for Constructing the Piperazine-2-carboxamide Core

The construction of the central piperazine-2-carboxamide core is a critical step in the synthesis of the target compounds. Several strategic routes have been developed, starting from various cyclic precursors or through cyclization of acyclic diamines.

Piperazin-2-ones and diketopiperazines (2,5-piperazinediones) are versatile intermediates for the synthesis of piperazine-2-carboxamides. Catalytic enantioselective synthesis of α-tertiary piperazin-2-ones can be achieved through methods like asymmetric allylation. nih.gov Subsequent deprotection and reduction of these piperazin-2-ones can afford the corresponding tertiary piperazines. nih.gov

Diketopiperazines, which are cyclic dipeptides, can be synthesized through the cyclization of dipeptides. nih.govresearchgate.net A modern approach involves a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation, which allows for a concise synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups in high yields. organic-chemistry.org These diketopiperazines can then be selectively functionalized and reduced to yield the desired piperazine-2-carboxamide scaffold. The synthesis of mono-Boc-protected diketopiperazines provides a key building block for further elaboration. nih.gov

The cyclization of 1,2-diamines with a suitable two-carbon electrophile is a fundamental and widely used method for constructing the piperazine ring. organic-chemistry.org This approach offers a high degree of flexibility in introducing substituents onto the piperazine core. For example, a key chiral 1,2-diamine intermediate can undergo annulation to generate enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

A recently developed strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. nih.govmdpi.com This is followed by a catalytic reductive cyclization of the dioxime unit to stereoselectively form the piperazine ring. mdpi.com This method allows for the straightforward structural modification of molecules containing a primary amino group, such as α-amino acids, into a piperazine ring. nih.gov Additionally, iridium-catalyzed dimerization of imines featuring a "CH=N-CH2" motif can lead to C-substituted piperazines in a stereospecific manner. acs.org

Amide Bond Formation Methodologies for the Carboxamide Moiety

The construction of the carboxamide linkage is a fundamental step in the synthesis of this compound and its analogues. Various methodologies have been developed to achieve this transformation efficiently, ranging from classical coupling reagents to more modern catalytic systems.

Direct amidation of a carboxylic acid with an amine is a straightforward approach to forming an amide bond. However, this reaction often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. To circumvent this, a plethora of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions.

A widely employed and efficient method for the synthesis of amide derivatives involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). clockss.org This combination is effective for coupling carboxylic acids with a variety of amines. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The role of DMAP is to act as an acyl transfer agent, further enhancing the reaction rate. nih.gov For challenging couplings, particularly with electron-deficient amines, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial in minimizing side reactions and improving yields. clockss.orgnih.gov The water-soluble nature of the urea (B33335) byproduct generated from EDC.HCl simplifies purification, a notable advantage over other carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org

| Coupling Reagent System | Key Features | Typical Reaction Conditions |

| EDC.HCl / DMAP | Forms a reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst. Water-soluble byproducts simplify workup. | Room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). |

| EDC.HCl / HOBt | HOBt minimizes side reactions and racemization, particularly for chiral carboxylic acids. | Similar conditions to EDC.HCl/DMAP. |

| Phosphite-mediated reactions | Can be used for direct amidation under non-catalytic conditions, for example, with trimethyl phosphite (B83602) and iodine. organic-chemistry.org | Mild conditions, often at room temperature. |

Phosphite-mediated reactions offer an alternative route to amide bond formation. For instance, the use of trimethyl phosphite in the presence of iodine has been reported for non-catalytic amidation. organic-chemistry.org This method provides a metal-free option for the synthesis of carboxamides.

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening. csu.edu.au This technique is particularly well-suited for the synthesis of piperazine-2-carboxamide libraries, as the piperazine scaffold offers multiple points for diversification. rsc.org

In a typical solid-phase approach, the piperazine-2-carboxylic acid scaffold is attached to a solid support, such as a resin, via a suitable linker. rsc.orgnih.gov The two nitrogen atoms of the piperazine ring can be orthogonally protected, allowing for selective deprotection and subsequent functionalization. rsc.org For example, one nitrogen can be protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, while the other is protected with an allyloxycarbonyl (Alloc) group, which can be removed by palladium catalysis. rsc.org

This orthogonal protection strategy enables the sequential introduction of different substituents at the N1 and N4 positions of the piperazine ring. The carboxylic acid moiety can then be coupled with a diverse range of amines to generate the final carboxamide. After the desired modifications, the final product is cleaved from the solid support. This methodology has been successfully employed to produce libraries containing thousands of discrete piperazine-2-carboxamide derivatives. nih.govrsc.org The purity of the compounds in such libraries is often assessed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

| Step in Solid-Phase Synthesis | Description | Common Reagents/Conditions |

| Scaffold Attachment | The piperazine-2-carboxylic acid is linked to a solid support. | Wang resin, Rink amide linker. |

| Orthogonal Protection | The two nitrogen atoms of the piperazine are protected with groups that can be removed under different conditions. | Fmoc (base-labile), Alloc (Pd-catalyzed removal), Boc (acid-labile). |

| Diversification | Substituents are introduced at the deprotected nitrogen atoms and the carboxylic acid is coupled with various amines. | A wide range of alkylating agents, acylating agents, and amines. |

| Cleavage | The final compound is released from the solid support. | Trifluoroacetic acid (TFA) for acid-labile linkers. |

Palladium-catalyzed C–N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl amines and have found extensive application in the functionalization of piperazine scaffolds. rsc.orgresearchgate.net This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, including the secondary amine functionalities present in piperazine derivatives. rsc.org

The versatility of the Buchwald-Hartwig amination stems from the continuous development of highly active and selective palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands. nih.gov These catalysts enable the coupling of a wide range of aryl and heteroaryl halides with piperazine-2-carboxamides, often under mild reaction conditions and with excellent functional group tolerance. organic-chemistry.org This methodology is particularly valuable for introducing aromatic and heteroaromatic moieties at the N1 or N4 positions of the piperazine ring, a common feature in many biologically active molecules. rsc.org For instance, a second N-arylation can be performed on a 2-substituted piperazine amine to afford the desired product. rsc.org

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst. rsc.org

Methodologies for Stereochemical Control and Analysis in Piperazine-2-carboxamide Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of utmost importance. Furthermore, reliable analytical techniques are required to accurately determine the stereochemical purity of the synthesized compounds.

The determination of the enantiomeric excess (e.e.) is a critical step in asymmetric synthesis to assess the success of a stereoselective transformation. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used methods for separating and quantifying enantiomers. snnu.edu.cn This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, such as those based on polysaccharide derivatives (e.g., Chiralpak and Chiralcel series), which have proven effective for the separation of a broad range of chiral compounds, including piperazine derivatives. nih.govrsc.org

Chiral Gas Chromatography (GC) is another valuable technique for the enantioselective analysis of volatile and thermally stable compounds. nih.gov Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For non-volatile compounds, derivatization to a more volatile analogue is often necessary. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess, typically through the use of chiral shift reagents or chiral solvating agents. organic-chemistry.orgresearchgate.net Chiral lanthanide shift reagents can form diastereomeric complexes with the enantiomers, resulting in the separation of signals in the NMR spectrum. researchgate.net The integration of these separated signals allows for the quantification of the enantiomeric ratio. Alternatively, chiral solvating agents can induce a diastereomeric environment around the enantiomers, leading to observable differences in their chemical shifts. researchgate.net

Achieving diastereoselective control in the synthesis of piperazine-2-carboxamides that contain multiple stereocenters is a significant challenge. Various strategies have been developed to address this, often involving the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.

One common approach is to start the synthesis from an enantiomerically pure building block, such as an α-amino acid. The inherent chirality of the starting material can be used to direct the stereochemical outcome of subsequent reactions. For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the modular synthesis of 2,6-disubstituted piperazines. nih.gov

The use of chiral auxiliaries is another effective strategy. A chiral auxiliary is a temporary functional group that is incorporated into the molecule to control the stereochemistry of a reaction and is subsequently removed. For instance, the Williams-Dellaria protocol has been employed for the diastereoselective alkylation of a piperazinone intermediate to introduce a second stereocenter with high trans selectivity. clockss.org

Catalytic asymmetric synthesis offers a more atom-economical approach to diastereoselective control. This involves the use of a chiral catalyst to favor the formation of one diastereomer over the other. For example, iridium-catalyzed reactions have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines from the coupling of imines. nih.gov These methods can provide access to complex piperazine structures with high levels of stereocontrol.

Molecular Design Principles and Structure Activity Relationship Sar of Piperazine 2 Carboxamide Scaffolds

Conformational Analysis and Stereochemical Impact on Ligand-Target Interactions

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological macromolecules. For piperazine-2-carboxamide (B1304950) derivatives, both the stereochemistry at the C2 position and the conformational preferences of the piperazine (B1678402) ring play a pivotal role in defining the molecule's shape and its ability to engage with a target.

Influence of the (2R) Stereoconfiguration on Biological Recognition

Stereochemistry is a cornerstone of molecular recognition in biological systems. The specific arrangement of atoms in space can dramatically influence a molecule's affinity and efficacy for its target. For chiral compounds like (2R)-N-tert-butylpiperazine-2-carboxamide, the (2R) configuration dictates the precise spatial orientation of the carboxamide group relative to the piperazine ring. This fixed geometry is often crucial for optimal interaction with the chiral environment of a protein's binding site.

The two enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). This stereoselectivity arises from the fact that the binding pockets of receptors and enzymes are themselves chiral, composed of L-amino acids. Therefore, only one enantiomer may be able to establish the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, required for a biological response. In the context of this compound, the (2R) stereocenter likely positions the N-tert-butylcarboxamide moiety in a specific orientation that is complementary to the topology of its biological target, leading to a favorable binding event.

Role of Piperazine Ring Conformation in Molecular Recognition

The piperazine ring, being a six-membered heterocycle, is not planar and typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, and the equilibrium between these conformers can be influenced by the nature and position of substituents. The conformation of the piperazine ring directly impacts the spatial relationship between the substituents at the nitrogen and carbon atoms, which in turn affects the molecule's ability to fit into a binding pocket.

For 1-acyl-2-substituted piperazines, there is a general preference for the substituent at the 2-position to adopt an axial orientation. nih.gov This preference can be attributed to the minimization of steric hindrance. In the case of this compound, the carboxamide group at the C2 position would likely favor an axial position. This conformational preference orients the N-tert-butyl group in a defined region of space, which can be critical for molecular recognition and subsequent biological activity. The interplay between the fixed stereochemistry at C2 and the conformational dynamics of the piperazine ring ultimately defines the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Systematic Analysis of Substituent Effects on Biological Activity within Piperazine-2-carboxamides

The biological activity of piperazine-2-carboxamide derivatives can be systematically modulated by altering the substituents on the piperazine ring and the carboxamide nitrogen. A thorough understanding of these substituent effects is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of N-Substitution Patterns on the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification. Substitution at these positions can significantly influence a compound's biological profile. For instance, modification of the piperazine nitrogen atoms with various alkyl, aryl, or heterocyclic groups can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net

| Substituent at N1 | Substituent at N4 | Relative Potency | Key Observations |

|---|---|---|---|

| H | H | Baseline | Unsubstituted scaffold. |

| Methyl | H | ++ | Small alkyl group may enhance hydrophobic interactions. |

| Benzyl | H | +++ | Aromatic ring can engage in π-π stacking. |

| H | Methyl | + | Substitution at N4 may be less critical for binding. |

Rational Design Considerations for the Carboxamide N-tert-butyl Moiety

The N-tert-butyl group on the carboxamide is a bulky, lipophilic moiety that can serve several purposes in rational drug design. Its significant steric bulk can provide selectivity for a particular receptor subtype by preventing the molecule from binding to related but sterically more constrained targets. This group can also shield the adjacent amide bond from enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the compound.

Contribution of Additional Stereocenters to Biological Profile

The introduction of additional stereocenters into the piperazine-2-carboxamide scaffold can further refine the molecule's three-dimensional structure and its interaction with a biological target. For instance, adding a chiral center to a substituent on one of the piperazine nitrogens can lead to diastereomers with distinct biological profiles.

These diastereomers will have different spatial arrangements of their functional groups, which can result in different binding affinities and selectivities. The presence of multiple stereocenters allows for a more precise orientation of key interacting groups, potentially leading to a more potent and selective compound. However, it also introduces greater synthetic complexity.

| Compound | Additional Stereocenter Configuration | Receptor Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| This compound | None | 50 | Moderate |

| Analog with chiral N-substituent | (R) | 10 | High |

| (S) | 200 | Low |

Rational Drug Design Approaches for Chiral Piperazine-2-carboxamides

Rational drug design for chiral piperazine-2-carboxamides, including this compound, leverages computational and medicinal chemistry strategies to optimize their pharmacological profile. The chirality at the C2 position of the piperazine ring is a critical determinant of biological activity, often leading to significant differences in potency and selectivity between enantiomers.

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design methods are invaluable for understanding the key molecular features required for biological activity. Pharmacophore modeling, a cornerstone of this approach, involves identifying the spatial arrangement of essential chemical features that a molecule must possess to interact with its biological target.

A pharmacophore model for the piperazine-2-carboxamide class of compounds would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxamide group and the nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H of the carboxamide and the N-H of the piperazine ring (if unsubstituted at N4) can act as hydrogen bond donors.

Hydrophobic Features (HY): Alkyl or aryl substituents on the piperazine nitrogen or the carboxamide can form crucial hydrophobic interactions within the binding pocket. The tert-butyl group in this compound is a significant hydrophobic feature.

Chiral Center: The stereochemistry at the 2-position of the piperazine ring is a critical component of the pharmacophore, dictating the precise three-dimensional orientation of the substituents and their interactions with the target.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperazine-carboxamides as fatty acid amide hydrolase (FAAH) inhibitors provides a relevant example of how these models are developed and utilized mdpi.com. Although not specific to this compound, this study highlights the methodology of aligning a set of active compounds to derive a pharmacophore model and generate contour maps that indicate regions where certain structural features would enhance or diminish activity mdpi.com.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature | Description | Potential Interaction |

| HBA | Carbonyl oxygen of the carboxamide | Hydrogen bonding with receptor residues |

| HBA | Piperazine nitrogen (N1 or N4) | Hydrogen bonding with receptor residues |

| HBD | Amide N-H | Hydrogen bonding with receptor residues |

| HY | tert-Butyl group | Van der Waals interactions in a hydrophobic pocket |

| Chiral Center | (R)-configuration at C2 | Specific stereoselective interactions |

This table is illustrative and based on general principles of pharmacophore modeling for this class of compounds.

The affinity and selectivity of chiral piperazine-2-carboxamides for their biological targets can be finely tuned through systematic structural modifications. The structure-activity relationship (SAR) for this scaffold is complex, with subtle changes often leading to significant alterations in the pharmacological profile.

Chirality and its Impact:

The stereochemistry at the C2 position is paramount. In a study on pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be up to 5-fold more active than their R-configuration counterparts nih.gov. This underscores the importance of a specific stereochemical arrangement for optimal interaction with the active site of the enzyme. While this finding is for a different target, it exemplifies the general principle that the (R)-configuration of this compound will have a defined and critical role in its binding orientation and affinity.

Modifications at the N1 and N4 Positions of the Piperazine Ring:

Substituents on the nitrogen atoms of the piperazine ring significantly influence binding affinity and selectivity.

N1-substituent: The group attached to the N1 nitrogen, which is part of the carboxamide linkage, can be varied to explore different interactions. While the current focus is on a tert-butyl group, modifying this to other alkyl or aryl groups would alter the steric and electronic properties, potentially leading to changes in binding affinity.

N4-substituent: The N4 position offers another key point for modification. In a series of chiral (piperazin-2-yl)methanol derivatives targeting sigma receptors, the introduction of a phenyl residue in the N-4 substituent was found to be favorable for high sigma-1 receptor affinity nih.gov. This suggests that for this compound, the introduction of various substituents at the N4 position could be a viable strategy to modulate its activity and selectivity profile.

The Role of the Carboxamide Moiety:

The carboxamide linker is not merely a spacer but an active participant in molecular recognition. Studies on dopamine D3 receptor ligands have shown that replacing the carboxamide group with a methylenamine linker dramatically reduced binding affinity at the D3 receptor by over 100-fold, while having a much smaller effect on D2 receptor affinity nih.gov. This highlights the critical role of the carbonyl group in establishing key interactions, likely through hydrogen bonding, and demonstrates how modifications to this linker can be a powerful tool for achieving receptor selectivity.

Table 2: Impact of Structural Modifications on the Activity of Piperazine-2-Carboxamide Analogs (Illustrative Examples from Literature)

| Modification | Position | Effect on Activity/Selectivity | Reference Compound Class |

| Stereochemistry | C2 | S-configuration up to 5-fold more active than R-configuration for α-glucosidase inhibition. | Pyrimidinyl-piperazine carboxamides nih.gov |

| N4-Substituent | N4 | Addition of a phenyl group enhances sigma-1 receptor affinity. | (Piperazin-2-yl)methanol derivatives nih.gov |

| Linker Modification | Carboxamide | Replacement of amide with a methylenamine reduces D3 receptor affinity >100-fold. | Dopamine D3 receptor ligands nih.gov |

| N-Substituent | Carboxamide | The nature of the N-substituent (e.g., tert-butyl) influences hydrophobic interactions. | General principle |

This table provides examples from related compound series to illustrate the principles of SAR for the piperazine-2-carboxamide scaffold.

Mechanistic Investigations of Target Engagement by Piperazine 2 Carboxamide Derivatives

Enzymatic Inhibition Mechanisms of Piperazine-2-carboxamides

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profiles

Piperazine (B1678402) derivatives have been investigated for their potential to inhibit cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. Research into various piperazine-containing compounds has demonstrated a range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For instance, a series of novel benzothiazole–piperazine hybrids were designed and evaluated as multifunctional ligands against Alzheimer's disease. These compounds showed modest to strong inhibition of acetylcholinesterase rsc.org. Another study on hydrazide-based Schiff bases containing a piperazine moiety also reported varied degrees of acetylcholinesterase and butyrylcholinesterase inhibition nih.gov. Furthermore, research on bis-amiridines with a piperazine linker showed high inhibitory activity against both cholinesterases, with a notable selectivity for BChE mdpi.com. The inhibitory activity is influenced by the nature of the substituents on the piperazine ring, which can affect the binding affinity to the active sites of the enzymes nih.govkoreascience.kr.

Table 1: Cholinesterase Inhibition by Structurally Related Piperazine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine hybrids | Acetylcholinesterase | 2.31 (for most potent compound) | rsc.org |

| Hydrazide-based Schiff bases with piperazine | Acetylcholinesterase | 4.12 - 8.41 (for most potent compounds) | nih.gov |

| Hydrazide-based Schiff bases with piperazine | Butyrylcholinesterase | 6.51 - 37.82 (for most potent compounds) | nih.gov |

| Bis-amiridines with piperazine linker | Acetylcholinesterase | 1.4 - 2.9 (for lead compounds) | mdpi.com |

Note: The data in this table is for structurally related piperazine derivatives and not for (2R)-N-tert-butylpiperazine-2-carboxamide.

Soluble Epoxide Hydrolase (sEH) Inhibition by Piperazine-2-carboxamide (B1304950) Analogues

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for various inflammatory and cardiovascular diseases. Piperazine and piperidine amides have been explored as potential sEH inhibitors.

Research on piperazine/piperidine amides of chromone-2-carboxylic acid has identified compounds with inhibitory activity against human sEH. For example, one such derivative demonstrated a concentration-dependent inhibition with an IC50 value of 1.75 µM acgpubs.org. Another study on piperine-derived urea-type analogues containing a piperazine skeleton reported inhibitory potentials toward sEH with IC50 values ranging from 20 nM to 70 nM researchgate.net. These findings indicate that the piperazine moiety can be incorporated into scaffolds that effectively inhibit sEH. The specific stereochemistry and substituents on the piperazine ring, such as the (2R) configuration and the N-tert-butyl group in the target compound, would be expected to play a significant role in the potency and selectivity of sEH inhibition.

Table 2: sEH Inhibition by Structurally Related Piperazine Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Piperazine amides of chromone-2-carboxylic acid | Human sEH | 1.75 µM | acgpubs.org |

Note: The data in this table is for structurally related piperazine derivatives and not for this compound.

Receptor Modulation: Agonism and Antagonism Profiling

Alpha-1 Adrenoceptor (α1-AR) Antagonism

Alpha-1 adrenergic receptors are involved in the regulation of blood pressure and smooth muscle tone. Antagonists of these receptors are used in the treatment of hypertension and benign prostatic hyperplasia. Studies on 1,4-substituted piperazine derivatives have demonstrated their potential as α1-adrenoceptor antagonists.

A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were found to displace [3H]prazosin, a selective α1-adrenoceptor antagonist, from its binding sites in the low nanomolar range, with Ki values between 2.1 and 13.1 nM nih.gov. The structure-activity relationship studies indicated that the 1-(o-methoxyphenyl)piperazine moiety plays a crucial role in the affinity for alpha-adrenoceptors nih.gov. The presence of a piperazine ring is a common feature in several non-selective alpha-1 antagonists wikipedia.org. While specific data for this compound is not available, the general activity of piperazine derivatives suggests that this compound could exhibit some level of α1-AR antagonism, which would be influenced by its specific stereochemistry and substitution pattern.

Table 3: α1-Adrenoceptor Antagonism by Structurally Related Piperazine Derivatives

| Compound Class | Target Receptor | Ki (nM) | Reference |

|---|

Note: The data in this table is for structurally related piperazine derivatives and not for this compound.

Melanocortin Receptor 4 (MC4R) Agonism

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity. Piperazine-2-carboxamide derivatives have been identified as potent and selective agonists of the MC4R.

Research has described a set of MC4R agonists containing a piperazine core with an ortho-substituted aryl sulfonamide, which exhibited binding and functional activities at MC4R of less than 30 nM nih.gov. Another study reported the discovery of a piperazine urea-based compound as a potent and selective MC4R partial agonist researchgate.net. These findings highlight the importance of the piperazine scaffold in designing MC4R agonists. Although a specific EC50 value for this compound is not provided in the available literature, the consistent agonist activity of related piperazine-2-carboxamides suggests that it may also act as an MC4R agonist. The stereochemistry at the 2-position and the nature of the N-substituent are critical for potency and selectivity.

Table 4: MC4R Agonism by Structurally Related Piperazine Derivatives

| Compound Class | Target Receptor | Activity (Binding and Functional) | Reference |

|---|

Note: The data in this table is for a class of structurally related piperazine derivatives and not a specific value for this compound.

Substance P Receptor Antagonism

There is currently no specific data available to confirm or characterize the activity of this compound as a Substance P (neurokinin-1 or NK1) receptor antagonist. Substance P is a neuropeptide involved in neurogenic inflammation, pain transmission, and mood regulation. Antagonists of its receptor, the NK1 receptor, have been investigated for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety. Mechanistic studies for a potential antagonist would typically involve:

Receptor Binding Assays: To determine the affinity of this compound for the NK1 receptor.

Functional Assays: To assess whether the compound inhibits Substance P-induced downstream signaling pathways, such as calcium mobilization or inositol phosphate accumulation.

In Vivo Models: To evaluate the compound's efficacy in animal models of pain, inflammation, or anxiety.

Without such studies, any potential role of this compound in Substance P receptor antagonism remains speculative.

Aspartyl Protease Inhibition Mechanisms

The potential for this compound to act as an inhibitor of aspartyl proteases has not been specifically reported. Aspartyl proteases, such as renin and HIV-1 protease, are critical therapeutic targets for hypertension and HIV/AIDS, respectively. The mechanism of inhibition by novel compounds is typically elucidated through:

Enzymatic Assays: To measure the inhibitory potency (e.g., IC50 value) of the compound against a specific aspartyl protease.

Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: To obtain co-crystal structures of the compound bound to the enzyme, revealing the specific molecular interactions responsible for inhibition.

Research on other piperazine-containing compounds has explored their potential as enzyme inhibitors, but specific data for this compound is lacking.

Opioid Receptor Modulation by Chiral Piperazine Derivatives

While various chiral molecules are known to modulate opioid receptors, there is no specific evidence to suggest that this compound engages with these receptors. Opioid receptors (mu, delta, and kappa) are key targets for pain management. Investigation into a compound's effect on these receptors would involve:

Radioligand Binding Assays: To assess the affinity and selectivity of the compound for the different opioid receptor subtypes.

Functional Assays (e.g., GTPγS binding or cAMP assays): To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

In Vivo Analgesia Models: To test the compound's ability to alleviate pain in animal models.

The stereochemistry of a molecule, such as the (2R) configuration of this compound, can be critical for its interaction with chiral biological targets like opioid receptors. However, without experimental data, the nature of any such interaction is unknown.

Fundamental Mechanistic Aspects of Biological Activity

Understanding the fundamental mechanistic aspects of a compound's biological activity is crucial for its development as a therapeutic agent. For this compound, these aspects remain to be elucidated.

Elucidation of Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is a key aspect of pharmacology. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a distinct site, modifying the receptor's response to the endogenous ligand. Determining the binding mechanism of this compound at any potential target would require specialized assays, such as:

Competition Binding Assays: Using both orthosteric and allosteric radioligands to see how the compound affects their binding.

Functional Assays: Assessing the compound's ability to modulate the effect of an orthosteric agonist or antagonist.

Currently, no such studies have been published for this specific compound.

Identification of Critical Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Ionic Interactions)

The specific molecular interactions between a ligand and its target are fundamental to its binding affinity and selectivity. These interactions are typically identified through:

X-ray Crystallography or Cryo-electron Microscopy: To visualize the compound bound to its target at an atomic level.

Molecular Modeling and Simulation: To predict and analyze potential binding modes and interactions.

Structure-Activity Relationship (SAR) Studies: To systematically modify the compound's structure and assess the impact on its biological activity.

Without a confirmed biological target for this compound, the critical molecular interactions governing its activity cannot be determined.

Analysis of Stereospecificity in Target Recognition and Downstream Signaling

The "(2R)" designation in the compound's name indicates that it is a specific stereoisomer. Stereospecificity is a common feature of drug-target interactions, where one enantiomer of a chiral drug is significantly more potent than the other. To analyze the stereospecificity of this compound, one would need to:

Synthesize and test the (2S) enantiomer: Comparing the biological activity of the two enantiomers would reveal the degree of stereoselectivity of the target.

Conduct structural studies: To understand the three-dimensional basis for the differential recognition of the enantiomers by the target.

As there is no established biological target or activity profile for this compound, an analysis of its stereospecificity in target recognition and downstream signaling is not possible at this time.

Q & A

Basic: What are the common synthetic routes for (2R)-N-tert-butylpiperazine-2-carboxamide, and how are reaction conditions optimized?

Answer:

Synthesis typically involves protecting-group strategies and stereoselective coupling. For example:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to stabilize intermediates .

- Step 2 : Enantioselective coupling of the carboxamide group using chiral auxiliaries or catalysts to ensure the (2R) configuration .

- Step 3 : Deprotection under acidic conditions (e.g., TFA in DCM) to yield the final compound .

Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize racemization), and monitoring via FT-IR (amide bond confirmation at ~1650 cm⁻¹) and NMR (δ 1.4 ppm for Boc tert-butyl protons) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic P21/n space group, β = 93.5°, Z = 4) .

- NMR spectroscopy : Key signals include δ 3.2–3.5 ppm (piperazine protons) and δ 1.4 ppm (tert-butyl group) .

- LCMS : Validates molecular weight ([M+H]+ observed at 244.28 Da) and purity .

- HPLC with chiral columns : Confirms enantiomeric excess (>99% for the (2R)-form) .

Basic: How does this compound interact with hydrolytic enzymes?

Answer:

The compound is a substrate for EC 3.5.1.4 (amidase) , which hydrolyzes it into (R)-piperazine-2-carboxylic acid and tert-butylamine. However, activity is significantly lower compared to other amides (e.g., (R)-piperidine-3-carboxamide), likely due to steric hindrance from the tert-butyl group . Kinetic studies using UV-Vis spectroscopy (monitoring NH₃ release at 340 nm) show a 5–10× reduction in Vmax compared to linear amides .

Advanced: What challenges arise in synthesizing enantiomerically pure this compound, and how are they addressed?

Answer:

- Racemization risk : The chiral center at C2 is prone to inversion under basic conditions. Mitigation involves low-temperature reactions (<10°C) and avoiding strong bases .

- Chiral resolution : Use of SHELXT or SHELXD software for crystallographic refinement ensures stereochemical accuracy .

- Catalytic asymmetry : Chiral ligands like (S,S)-BINAP in palladium-catalyzed couplings improve enantioselectivity (>95% ee) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Answer:

Single-crystal X-ray diffraction reveals:

- Torsional angles : The piperazine ring adopts a chair conformation, with tert-butyl and carboxamide groups in equatorial positions .

- Hydrogen bonding : Carboxamide NH forms a 2.8 Å bond with adjacent carbonyl oxygen, stabilizing the structure .

| Crystal Parameter | Value | Source |

|---|---|---|

| Space group | P21/n | |

| a, b, c (Å) | 6.1925, 8.2636, 40.7287 | |

| β (°) | 93.513 | |

| Z | 4 |

Advanced: How can researchers address contradictions in reported enzymatic activity data for this compound?

Answer:

Discrepancies (e.g., EC 3.5.1.4 activity vs. null results in other studies) require:

- Control experiments : Verify enzyme purity via SDS-PAGE and activity assays with known substrates.

- Computational modeling : Molecular docking (AutoDock Vina) identifies steric clashes between the tert-butyl group and the enzyme’s active site .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to confirm substrate-enzyme compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.